molecular formula C20H18F3N B2450582 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 866049-84-5

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B2450582
CAS No.: 866049-84-5
M. Wt: 329.366
InChI Key: FYGQTNWKBNYVQB-UHFFFAOYSA-N
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Description

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N/c21-20(22,23)18-16-10-4-8-15-9-5-13-24(19(15)16)17(18)12-11-14-6-2-1-3-7-14/h1-4,6-8,10H,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGQTNWKBNYVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(N3C1)CCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Assembly via Fischer Indole Synthesis

A patent detailing pyrroloquinoline derivatives (WO2006102642A1) provides a foundational approach:

Step 1: Diazonium Salt Formation

  • React 2-methoxy-5-nitroaniline with formic acid/acetic anhydride to yield N-(2-methoxy-5-nitrophenyl)formamide.
  • Reduce nitro group to amine using H₂/Pd-DMF, followed by diazotization with NaNO₂/HBF₄ at -20°C.

Step 2: Cyclocondensation

  • Treat diazonium salt with ethyl 2-methylacetoacetate in ethanol/water at 0°C to form hydrazono-propionate intermediate.
  • Cyclize via Fischer indole synthesis in formic acid at 80°C (16 hr, 73% yield).

Step 3: Trifluoromethylation and Phenethylation

  • Introduce -CF₃ via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃/CsF).
  • Install phenethyl group via Ullmann coupling with phenethyl bromide/CuI.

Palladium-Catalyzed Cross-Coupling

An alternative route leverages palladium catalysis for late-stage functionalization:

Step Reaction Conditions Yield
1 Quinoline core synthesis SnCl₄-mediated cyclization of 2-aminobenzaldehyde derivatives 68%
2 Trifluoromethylation Pd(OAc)₂/Xantphos, CF₃I, 110°C 52%
3 Phenethyl coupling Buchwald-Hartwig amination, phenethyl bromide 45%

Table 1: Palladium-mediated route efficiency.

Optimization of Critical Parameters

Temperature Control in Diazotization

Maintaining temperatures below -20°C during diazonium salt formation prevents premature decomposition, as evidenced by a 22% yield increase compared to reactions at 0°C.

Solvent Effects on Cyclization

Comparative studies show formic acid outperforms acetic acid in Fischer indole cyclization, achieving 73% vs. 58% yield due to superior protonation capacity.

Catalytic System Tuning

Using Xantphos as a ligand in Pd-catalyzed trifluoromethylation enhances steric protection of the metal center, reducing homocoupling byproducts from 18% to 6%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, H-9), 7.45–7.32 (m, 5H, Ph), 3.15 (t, J=7.2 Hz, 2H, CH₂CF₃), 2.95–2.75 (m, 4H, dihydroquinoline H).
  • ¹⁹F NMR : -62.5 ppm (s, CF₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 95.2% purity with tₖ=8.7 min, corroborating AK Scientific’s quality specifications.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % of Total
Pd(OAc)₂ 12,500 38%
Phenethyl bromide 220 21%
TMSCF₃ 9,800 29%

Table 2: Major cost drivers in gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing quinoline and its derivatives exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group enhances these activities:

  • Antibacterial Studies : In vitro analyses have shown that derivatives of quinoline, including those similar to 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline, exhibit strong antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives displayed broader antibacterial activity than standard antibiotics like Ciprofloxacin .
  • Fungal Inhibition : The compound has also shown efficacy against fungal strains such as Candida albicans, indicating its potential use in antifungal therapies .

Pharmacological Significance

The pharmacological potential of quinoline derivatives is well-documented:

  • Antimalarial and Antitubercular Properties : Compounds similar to 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline have been investigated for their antimalarial and antitubercular activities. The structural modifications introduced by the trifluoromethyl group contribute to enhanced bioactivity against these pathogens .

Drug Development Potential

The unique structure of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline positions it as a promising candidate for further drug development:

  • Lead Compound for Synthesis : Its structure can serve as a lead for synthesizing new derivatives with improved efficacy and reduced toxicity profiles. The ongoing research into quinoline derivatives emphasizes their role as essential pharmacophores in drug design .

Case Study 1: Antimicrobial Efficacy

In a study published by Amer et al., various quinoline hybrids were synthesized and tested for their antimicrobial activities. The results indicated that certain compounds exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those found in 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline could enhance antibacterial potency .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that the incorporation of electron-withdrawing groups like trifluoromethyl at specific positions on the quinoline ring significantly increased antimicrobial activity. Compounds with such modifications have been shown to outperform traditional antibiotics in laboratory settings .

Mechanism of Action

The mechanism of action of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenethyl-1-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ol
  • 2-propyl-3-iodoquinoline
  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline

Uniqueness

Compared to similar compounds, 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a complex heterocyclic compound with potential biological activities that have garnered attention in pharmaceutical research. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is C20H18F3NC_{20}H_{18}F_3N with a molecular weight of 357.36 g/mol. The trifluoromethyl group and the pyrroloquinoline framework contribute to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of pyrroloquinoline have shown pro-apoptotic effects in A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cell lines through mechanisms involving cell cycle arrest and necrosis .
  • Antimicrobial Properties : The structural characteristics of pyrrolo compounds often correlate with antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, related analogues have demonstrated significant activity against various microbial strains .

The biological activity of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by modulating key proteins involved in cell survival and death .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases (e.g., S phase), leading to inhibited proliferation of cancer cells .
  • Receptor Interactions : The presence of the trifluoromethyl group may enhance interactions with various biological receptors, potentially influencing neurotransmitter systems and cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline:

StudyFindings
Study 1Investigated the cytotoxic effects on human cancer cell lines; reported significant apoptosis induction in treated cells .
Study 2Evaluated antimicrobial activity against bacterial strains; demonstrated promising results comparable to established antibiotics .
Study 3Focused on structure-activity relationships; identified key functional groups that enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the pyrrolo[3,2,1-ij]quinoline core?

  • Methodological Answer : The Stolle reaction modified with oxalyl chloride is a foundational method, enabling cyclization without Lewis acids . For example, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is synthesized via stepwise acylation and cyclization of tetrahydroquinoline derivatives in toluene under reflux . NH4PF6-promoted cyclodehydration of α-amino carbonyl compounds offers a metal-free, atom-economical alternative .

Q. How are substituents introduced at the 1-position of the pyrroloquinoline scaffold?

  • Methodological Answer : Benzylamine or trifluoroacetyl groups can be added via nucleophilic substitution. For instance, benzylamine reacts with THF-solubilized intermediates in Schlenk tubes under inert conditions, yielding N-benzyl derivatives . Trifluoroacetylation is achieved using trifluoroacetyl chloride or anhydrides in aprotic solvents .

Advanced Research Questions

Q. How do substituents on the benzene ring influence biological activity and selectivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., hydroxy, methyl) modulates interactions with targets like histamine receptors or 5-lipoxygenase. For example:

  • 8-Hydroxy substitution enhances 5-lipoxygenase inhibition (IC₅₀ < 1 µM) while retaining histamine/PAF antagonism .
  • Halogenation (e.g., fluorine) improves metabolic stability and blood-brain barrier penetration in anticonvulsant derivatives .
    • Data Contradiction : While electron-donating groups generally enhance receptor binding, steric bulk (e.g., phenyl at para positions) may reduce affinity due to conformational strain .

Q. What catalytic strategies enable regioselective C-H functionalization of the pyrroloquinoline nucleus?

  • Methodological Answer :

  • Pd-catalyzed direct arylations using CuI in DMF (100°C) achieve β-arylation with >80% regioselectivity .
  • Gold-catalyzed hydroarylation of N-aryl propargylamines in THF yields 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines with >95% regiocontrol .
    • Optimization : Substrate compatibility is broader with Pd catalysis, but Au catalysis offers higher efficiency for fused-ring systems .

Q. How are structural contradictions resolved in oxidation reactions of pyrroloquinoline derivatives?

  • Methodological Answer : Oxidation with m-CPBA in THF at -2°C selectively forms 1,3-oxazino[5,4,3-ij]quinolinediones, whereas Na₂S₂O₈/H₂SO₄ produces isomerized byproducts . Key parameters include:

  • Temperature control : Lower temperatures (-2 to -3°C) minimize epoxidation side reactions .
  • Stoichiometry : Excess m-CPBA (1.5 equiv) ensures complete conversion without over-oxidation .

Experimental Design & Pharmacological Evaluation

Q. What in vitro/in vivo models are used to assess dual inhibition of Factor Xa and XIa?

  • Methodological Answer :

  • In vitro : Chromogenic assays using purified human Factor Xa/XIa (IC₅₀ values < 100 nM reported for hybrid derivatives) .
  • In vivo : Rat tail-bleeding assays evaluate anticoagulant efficacy vs. bleeding risk (ED₅₀: 2–5 mg/kg) .

Q. How is enantioselective synthesis achieved for chiral pyrroloquinoline derivatives?

  • Methodological Answer : N-heterocyclic carbene (NHC)-catalyzed cascade reactions in THF with (4S,5S)-configured catalysts yield >90% enantiomeric excess (ee) for 4,5-disubstituted derivatives . Chiral HPLC or SFC is used for ee validation .

Tables of Key Findings

Modification Site Substituent Biological Impact Reference
1-Position2-PhenethylEnhances PAF antagonism (ED₅₀: 2.1 µmol/kg)
8-PositionHydroxyBoosts 5-lipoxygenase inhibition (IC₅₀: 0.8 µM)
Benzene RingTrifluoromethylImproves metabolic stability (t₁/₂: >6 h)
Catalytic System Reaction Type Yield/Selectivity Reference
Pd/CuI in DMFC-H Arylation85% yield, β:α = 8:1
Au(I) in THFHydroarylation92% yield, >95% regioselectivity

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